molecular formula C7H15ClN2 B14287684 1-Methyl-3-(propan-2-yl)-2,3-dihydro-1H-imidazol-1-ium chloride CAS No. 139143-10-5

1-Methyl-3-(propan-2-yl)-2,3-dihydro-1H-imidazol-1-ium chloride

Cat. No.: B14287684
CAS No.: 139143-10-5
M. Wt: 162.66 g/mol
InChI Key: YYFBIOPCRNNQHU-UHFFFAOYSA-N
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Description

1-Methyl-3-(propan-2-yl)-2,3-dihydro-1H-imidazol-1-ium chloride is a compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a methyl group and an isopropyl group attached to the imidazole ring, along with a chloride ion.

Preparation Methods

The synthesis of 1-Methyl-3-(propan-2-yl)-2,3-dihydro-1H-imidazol-1-ium chloride typically involves the alkylation of imidazole derivatives. One common method is the reaction of 1-methylimidazole with isopropyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with a base like potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Methyl-3-(propan-2-yl)-2,3-dihydro-1H-imidazol-1-ium chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide, potassium cyanide, and various metal salts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methyl-3-(propan-2-yl)-2,3-dihydro-1H-imidazol-1-ium chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-Methyl-3-(propan-2-yl)-2,3-dihydro-1H-imidazol-1-ium chloride exerts its effects depends on its application. In catalysis, it acts as a ligand, coordinating to metal centers and facilitating various chemical transformations. In biological systems, its mechanism of action may involve interactions with cellular components, disrupting microbial cell walls or interfering with enzyme activity .

Comparison with Similar Compounds

1-Methyl-3-(propan-2-yl)-2,3-dihydro-1H-imidazol-1-ium chloride can be compared with other imidazole derivatives such as:

Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility of the imidazole scaffold.

Properties

CAS No.

139143-10-5

Molecular Formula

C7H15ClN2

Molecular Weight

162.66 g/mol

IUPAC Name

1-methyl-3-propan-2-yl-1,2-dihydroimidazol-1-ium;chloride

InChI

InChI=1S/C7H14N2.ClH/c1-7(2)9-5-4-8(3)6-9;/h4-5,7H,6H2,1-3H3;1H

InChI Key

YYFBIOPCRNNQHU-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C[NH+](C=C1)C.[Cl-]

Origin of Product

United States

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